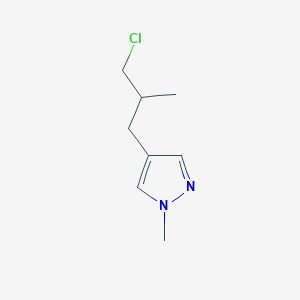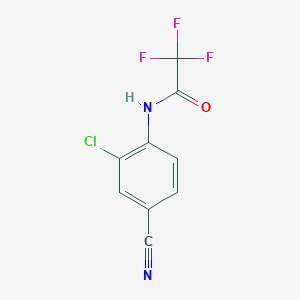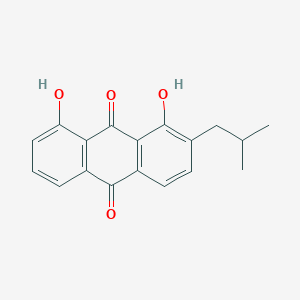
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione is an organic compound with the molecular formula C18H16O4. It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at positions 1 and 8, and a 2-methylpropyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione typically involves the hydroxylation of anthraquinone derivatives. One common method includes the use of 1-hydroxy-8-methyl-anthraquinone as a precursor, which undergoes further hydroxylation and alkylation to introduce the 2-methylpropyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and hydroxylation processes. For instance, the oxidation of anthracene in the presence of vanadium pentoxide (V2O5) as a catalyst at high temperatures (around 389°C) can yield anthraquinone derivatives, which are then further modified to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Wissenschaftliche Forschungsanwendungen
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating skin conditions like psoriasis.
Industry: It is used in the production of dyes and pigments due to its stable chromophore
Wirkmechanismus
The mechanism of action of 1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione involves its interaction with cellular components. For instance, its derivatives can inhibit enzymes like topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in target cells, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone (Dantron): Known for its use in treating skin conditions.
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Used as a dye and in analytical chemistry.
1,5-Dihydroxy-9,10-anthraquinone (Anthrarufin): Studied for its biological activities.
Uniqueness
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione is unique due to the presence of the 2-methylpropyl group, which can influence its solubility, reactivity, and biological activity compared to other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
76643-51-1 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
1,8-dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-9(2)8-10-6-7-12-15(16(10)20)18(22)14-11(17(12)21)4-3-5-13(14)19/h3-7,9,19-20H,8H2,1-2H3 |
InChI-Schlüssel |
GRSKERDPZVDLPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





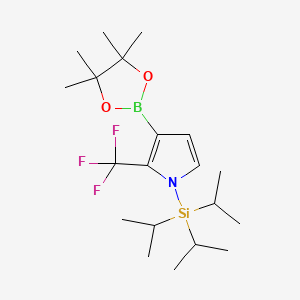
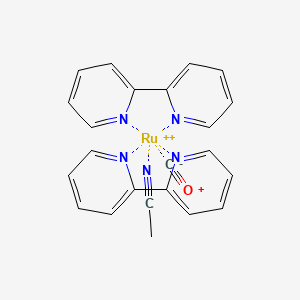

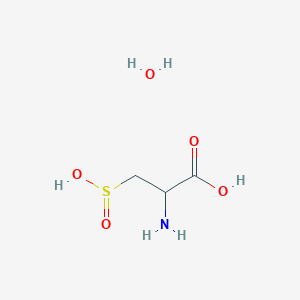
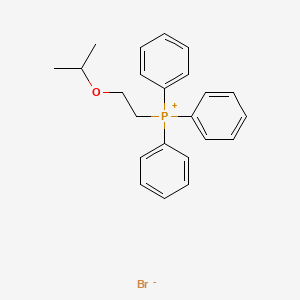
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
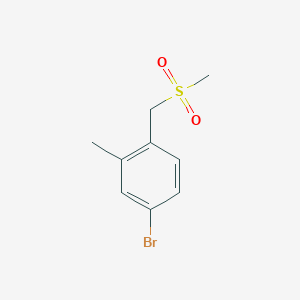
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
